molecular formula C22H29N5O B5551816 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5551816
M. Wt: 379.5 g/mol
InChI Key: DFXXCBBFLAKEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine involves multiple steps, including electrophilic fluorination, palladium-catalyzed displacement reactions, and microwave-assisted reactions for creating piperazinyl-glutamate-pyrimidines and other related compounds. These synthesis processes involve the use of precursors like trimethylstannyl and various catalytic and reaction conditions to achieve high specificity and yields (Eskola et al., 2002), (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and related compounds is characterized by the presence of piperazine and pyrimidine rings, which are crucial for their chemical and pharmacological properties. These structures are often explored using techniques like NMR and MS spectrometry to confirm their configurations and understand the electronic and spatial arrangement that influences their reactivity and interactions with biological molecules (Xu et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Compounds with pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, which are structurally related to "4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine," have shown promise in antimicrobial applications. For example, a study demonstrated the preparation of novel derivatives containing sulfonyl moieties, which exhibited antimicrobial activity against a range of pathogens (Ammar et al., 2004).

Pharmacological Properties

Research into the pharmacological properties of related compounds has revealed their potential in addressing various health conditions. One study identified piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists, indicating their usefulness in inhibiting platelet aggregation, a key factor in thrombotic diseases (Parlow et al., 2009).

DNA Interactions

Another area of interest is the interaction of similar compounds with DNA, which is crucial for understanding their potential as anticancer agents. For instance, a study on unfused tricyclic aromatic systems with terminal piperazino substituents explored their DNA-binding properties, suggesting their application in amplifying the anticancer activity of other drugs (Wilson et al., 1990).

Antiviral Activity

Compounds structurally related to "4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" have also been evaluated for their antiviral efficacy. A notable example includes the synthesis of pyrazolo[3,4-d]pyrimidines, which showed specific and potent activity against human enteroviruses, including coxsackieviruses, at nanomolar concentrations (Chern et al., 2004).

properties

IUPAC Name

3-phenyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-21(10-9-19-7-3-1-4-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-5-2-6-14-27/h1,3-4,7-8,11-12H,2,5-6,9-10,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXXCBBFLAKEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

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